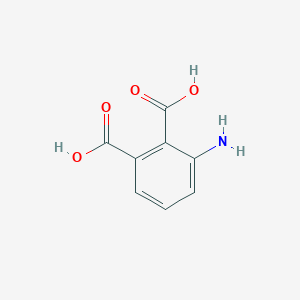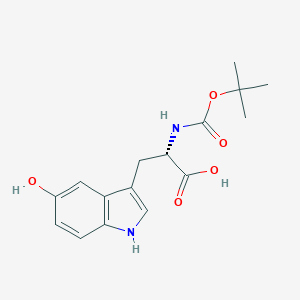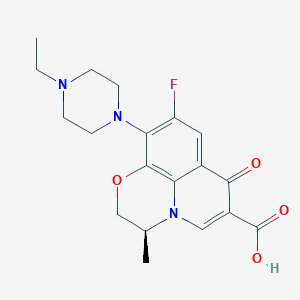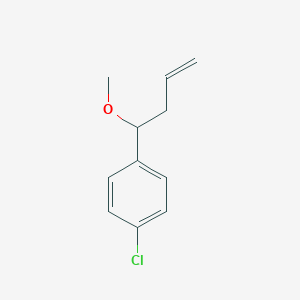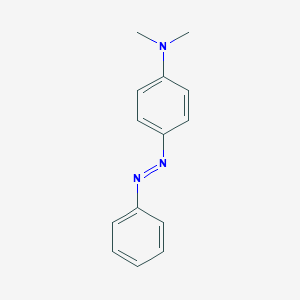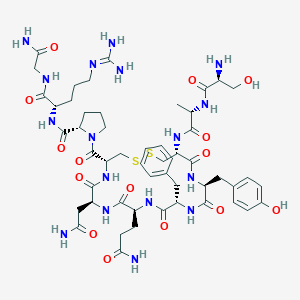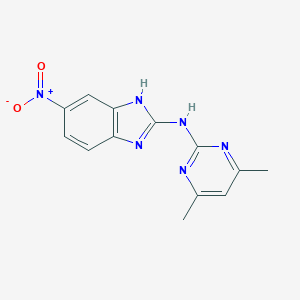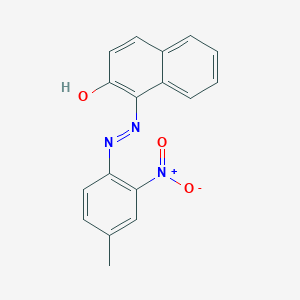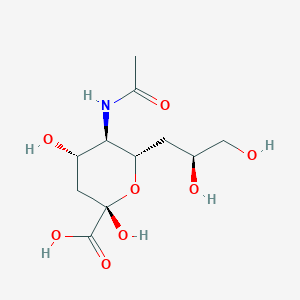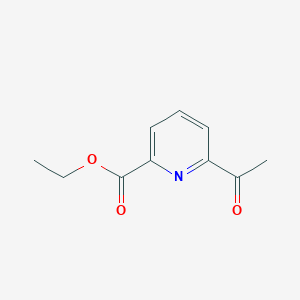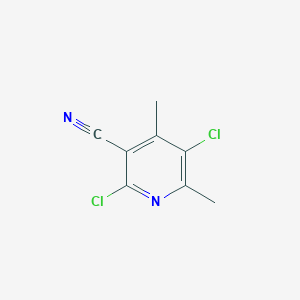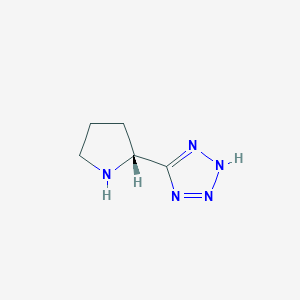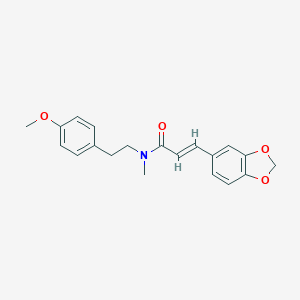
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane, also known as DMCM, is a cyclopropane derivative that has been extensively studied for its potential use as an anesthetic. DMCM is a GABA receptor antagonist, which means that it can block the effects of the neurotransmitter GABA in the brain. This leads to a state of hyperexcitability and can result in seizures and convulsions. In recent years, DMCM has also been studied for its potential use in scientific research.
Mécanisme D'action
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane acts as a GABA receptor antagonist, which means that it can block the effects of the neurotransmitter GABA in the brain. This leads to a state of hyperexcitability and can result in seizures and convulsions.
Effets Biochimiques Et Physiologiques
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been shown to have a number of biochemical and physiological effects. It can cause seizures and convulsions, and it can also alter the levels of neurotransmitters in the brain. 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its effects on seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating the role of GABA in the brain and for studying the mechanisms of epileptogenesis. However, one limitation of using 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane. One area of interest is the development of new treatments for epilepsy that target the GABA receptor system. Another area of interest is the investigation of the effects of 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane on other neurotransmitter systems in the brain. Finally, there is a need for further research on the toxicological effects of 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane, particularly at low concentrations, in order to better understand its potential uses in scientific research.
Méthodes De Synthèse
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane can be synthesized through a multistep process that involves the reaction of 3,3-Dimethyl-1-butyne with ethyl diazoacetate in the presence of a palladium catalyst. The resulting product is then treated with lithium aluminum hydride to yield 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane.
Applications De Recherche Scientifique
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been used in scientific research to study the mechanisms of epileptogenesis and to develop new treatments for epilepsy. It has also been used to study the effects of GABA antagonists on the brain and to investigate the role of GABA in the regulation of neurotransmission.
Propriétés
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-1-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-9(2,3)5-6-10(4)7-8-10/h7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJZKXRTPATBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C#CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
